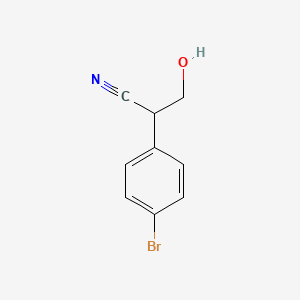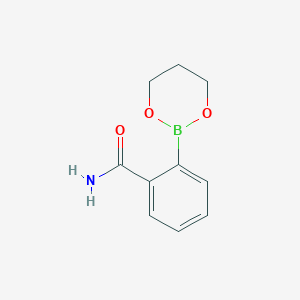![molecular formula C15H11ClN2OS B2579528 2-[(2-chlorophényl)méthylsulfanyl]-5-phényl-1,3,4-oxadiazole CAS No. 28923-54-8](/img/structure/B2579528.png)
2-[(2-chlorophényl)méthylsulfanyl]-5-phényl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Applications De Recherche Scientifique
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like tyrosine kinases .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit specific enzymes, such as tyrosine kinases . These enzymes play a crucial role in various cellular processes, including cell growth and differentiation.
Biochemical Pathways
Based on the potential inhibition of tyrosine kinases , it can be inferred that this compound might influence pathways related to cell growth and differentiation.
Pharmacokinetics
Similar compounds have been synthesized and their in silico adme and physicochemical properties have been calculated using software like swissadme .
Result of Action
Based on the potential inhibition of tyrosine kinases , it can be inferred that this compound might influence cell growth and differentiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base . The process can be summarized as follows:
Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole ring undergoes nucleophilic alkylation with 2-chlorobenzyl chloride to introduce the 2-chlorophenylmethyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl and chlorophenyl derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents.
Thiadiazole Derivatives: Similar in structure but contain sulfur instead of oxygen in the ring
Uniqueness
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole is unique due to its specific combination of the 2-chlorophenylmethyl and phenyl groups, which confer distinct biological activities and chemical properties .
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-13-9-5-4-8-12(13)10-20-15-18-17-14(19-15)11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDSYDMPKWFTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2579457.png)
![6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2579458.png)
![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579461.png)

![N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide](/img/structure/B2579466.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline](/img/structure/B2579468.png)
